![molecular formula C22H25NO3 B5579142 (3S*,4R*)-1-[3-(3,5-dimethylphenyl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5579142.png)

(3S*,4R*)-1-[3-(3,5-dimethylphenyl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar pyrrolidine derivatives involves multiple steps, including stereoselective processes. For instance, the large-scale preparation of related pyrrolidine analogs from L-aspartic acid showcases the complexity and efficiency of synthesizing such compounds, involving methylation, reduction, protection, and reaction steps to achieve high yields and diastereoselectivity (Yoshida et al., 1996). Additionally, asymmetric synthesis methods have been developed for the cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid, demonstrating the importance of stereochemistry in the synthesis of pyrrolidine derivatives (Bunnage et al., 2004).

Molecular Structure Analysis

The structural elucidation of similar compounds has been achieved through various spectroscopic techniques, including UV, FT-IR, NMR, and DFT studies. Such analyses provide detailed insights into the molecular geometry, electronic structure, and intermolecular interactions of pyrrolidine derivatives, as seen in studies of novel pyrrolidine-carboxylic acid compounds (Devi et al., 2018).

Chemical Reactions and Properties

Pyrrolidine derivatives participate in various chemical reactions, highlighting their reactivity and functional group transformations. The stereo-selective synthesis of pyrazolidine carboxylic acid via intermolecular cycloaddition is an example of the chemical versatility of these compounds, showing how they can be used as building blocks for more complex molecules (Liu et al., 2000).

Physical Properties Analysis

The physical properties of pyrrolidine derivatives, such as solubility, melting point, and crystal structure, are crucial for their practical applications. The crystallization behavior and hydrogen bonding patterns in similar compounds provide insights into their stability and potential for forming solid-state materials (Prayzner et al., 1996).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are essential for understanding the behavior of pyrrolidine derivatives in chemical syntheses and applications. Research on the photoremoval of protecting groups for carboxylic acids exemplifies the chemical functionality and utility of these compounds (Zabadal et al., 2001).

Aplicaciones Científicas De Investigación

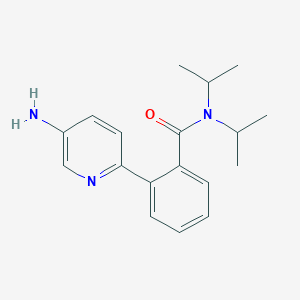

Receptor Antagonism and Drug Design

A study on 3-(2-aminocarbonylphenyl)propanoic acid analogs, which share structural features with the mentioned compound, focused on their synthesis, metabolic stability, and biological evaluation. These compounds were specifically evaluated for their binding affinity to EP1-4 receptors and antagonist activity for the EP3 receptor. This research underscores the potential of such compounds in the design and development of new therapeutic agents targeting specific receptors (Asada et al., 2010).

Supramolecular Chemistry

Compounds similar in structure have been investigated for their ability to form complex molecular assemblies. For instance, the study on the crystal structure of 3,4-diphenylpyrrole-2,5-dicarboxylic acid acetic acid disolvate provides insight into the hydrogen bonding patterns and the potential for these structures to participate in supramolecular chemistry, which is essential for the development of novel materials and nanotechnology applications (Prayzner et al., 1996).

Organic Synthesis and Photoprotection

The application of 2,5-dimethylphenacyl esters in the field of organic synthesis highlights the utility of such compounds as photoremovable protecting groups for carboxylic acids. This technique is critical in the stepwise synthesis of complex organic molecules, enabling precise control over the reaction conditions and outcomes (Zabadal et al., 2001).

Molecular Engineering for Solar Cell Applications

Another study demonstrates the molecular engineering of organic sensitizers, including functionalized unsymmetrical organic sensitizers, for solar cell applications. This research indicates the potential of structurally complex molecules for enhancing the efficiency of solar energy conversion, showcasing the relevance of advanced organic compounds in renewable energy technologies (Kim et al., 2006).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(3S,4R)-1-[3-(3,5-dimethylphenyl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO3/c1-15-10-16(2)12-17(11-15)8-9-21(24)23-13-19(20(14-23)22(25)26)18-6-4-3-5-7-18/h3-7,10-12,19-20H,8-9,13-14H2,1-2H3,(H,25,26)/t19-,20+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQANZOZHNJMXRS-VQTJNVASSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CCC(=O)N2CC(C(C2)C(=O)O)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)CCC(=O)N2C[C@H]([C@@H](C2)C(=O)O)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4R)-1-[3-(3,5-dimethylphenyl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-bromophenyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone](/img/structure/B5579063.png)

![9-(3-phenoxypropyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5579064.png)

![4-[(2-methylphenyl)thio]-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]piperidine](/img/structure/B5579077.png)

![4-{[(2-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5579086.png)

![isonicotinaldehyde 2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-ylidenehydrazone](/img/structure/B5579091.png)

![4-{[4-(3-chloro-4-fluorophenyl)-1-piperazinyl]carbonyl}-1-isopropyl-2-pyrrolidinone](/img/structure/B5579107.png)

![8-(2-chloro-6-fluorobenzoyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5579112.png)

![N'-[4-(allyloxy)benzylidene]-2-[(3-bromobenzyl)thio]acetohydrazide](/img/structure/B5579128.png)

![8-(4-methoxy-2-methylbenzyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5579134.png)